Cas no 51570-53-7 (Benzenamine, 2-[(4-methylphenyl)methyl]-)

Benzenamine, 2-[(4-methylphenyl)methyl]- structure
51570-53-7 structure
Product Name:Benzenamine, 2-[(4-methylphenyl)methyl]-
CAS No:51570-53-7
MF:C14H15N
MW:197.275603532791
CID:361993
PubChem ID:14223506
Update Time:2025-04-19

Benzenamine, 2-[(4-methylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-[(4-methylphenyl)methyl]-
    • 2-[(4-methylphenyl)methyl]aniline
    • 51570-53-7
    • SCHEMBL11658684
    • DTXSID30557618
    • Inchi: 1S/C14H15N/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9H,10,15H2,1H3
    • InChI Key: UYYLZKOSHLFMKH-UHFFFAOYSA-N
    • SMILES: NC1C=CC=CC=1CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 197.12055
  • Monoisotopic Mass: 197.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02
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